![molecular formula C9H7F3O3 B1351068 2-(Trifluoromethoxy)phenylacetic acid CAS No. 220239-67-8](/img/structure/B1351068.png)
2-(Trifluoromethoxy)phenylacetic acid
Overview
Description
2-(Trifluoromethoxy)phenylacetic acid is a compound that is part of the broader category of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their unique physical and chemical properties, which make them valuable in various chemical reactions and potential applications in medicinal chemistry. The trifluoromethoxy group (-OCF3) is particularly noteworthy for its influence on the acidity and reactivity of the aromatic compounds it is attached to .
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been explored in various studies. For instance, α-(Trifluoromethyl)phenylacetic acid, a compound with a similar structure, was synthesized from the cyanohydrin of ααα-trifluoroacetophenone, demonstrating a practical approach to obtaining trifluoromethylated aromatic acids . Another related compound, 2,4,5-Trifluorophenylacetic acid, was synthesized from 1,2,4,5-tetrafluorobenzene, showcasing a method that avoids the use of toxic cyanide and provides a new pathway for synthesizing trifluorophenylacetic acids .
Molecular Structure Analysis
The molecular and crystal structures of (trifluoromethoxy)phenylboronic acids, which share the trifluoromethoxy group with 2-(Trifluoromethoxy)phenylacetic acid, have been determined by single-crystal XRD methods. These studies revealed that hydrogen-bonded dimers are the basic structural motifs in the solid state, and the ortho isomer forms an additional intramolecular hydrogen bond with the -OCF3 group .
Chemical Reactions Analysis
Trifluoromethylated compounds are known to participate in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, indicating the potential of trifluoromethylated compounds to act as catalysts in organic synthesis . Scandium trifluoromethanesulfonate, another trifluoromethylated compound, has shown remarkable catalytic activity in acylation reactions, suggesting that 2-(Trifluoromethoxy)phenylacetic acid could also exhibit interesting reactivity in similar contexts .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethoxy group significantly influences the acidity of phenylboronic acids, with the position of the substituent affecting the degree of acidity. The ortho isomer, which is structurally closest to 2-(Trifluoromethoxy)phenylacetic acid, is the least acidic among the isomers studied. This suggests that the trifluoromethoxy group could similarly affect the acidity and other physical properties of 2-(Trifluoromethoxy)phenylacetic acid . Additionally, the antibacterial activity of these compounds has been evaluated, indicating potential applications in the development of new antibacterial agents .
Scientific Research Applications
Synthetic Applications
2-(Trifluoromethoxy)phenylacetic acid and its derivatives have been used in various synthetic applications. For example, Erickson and Mckennon (2000) demonstrated that enolization of 2-(2′-pyridyloxy)phenylacetic acid esters could induce a Truce–Smiles rearrangement, producing pyridine substituted 2-benzofuranones (Erickson & Mckennon, 2000). This shows the potential for creating novel compounds with pharmaceutical applications.
Antimicrobial Activity
The antimicrobial properties of derivatives of phenylacetic acid have been studied, with some compounds showing promising results. Bedair et al. (2006) found that condensation of 4-aminophenylacetic acid with phthalic anhydride led to compounds with notable antimicrobial activities (Bedair et al., 2006).
Pharmaceutical Industry Applications
Phenylacetic acid is widely used in the pharmaceutical industry, particularly for antibiotic production. Wasewar et al. (2015) explored the recovery of phenylacetic acid from aqueous waste, highlighting its significance in pharmaceutical manufacturing processes (Wasewar et al., 2015).
Penicillin Production
The role of phenylacetic acid in penicillin production has been a subject of historical interest. Moyer and Coghill (1947) discovered that adding phenylacetic acid to the culture medium increased total penicillin yield, underscoring its importance in antibiotic synthesis (Moyer & Coghill, 1947).
Electrochemical Synthesis
Phenylacetic acid derivatives have been synthesized through electrochemical methods. Jeffery, Johansen, and Meisters (1978) prepared various amino acids by electrochemical reductive amination of keto acids, demonstrating the versatility of phenylacetic acid derivatives in chemical synthesis (Jeffery et al., 1978).
Organic Synthesis
Phenylacetic acid derivatives have been employed in various organic syntheses, such as the oxidative decarboxylative arylation of benzothiazoles, as explored by Song, Feng, and Zhou (2013). This method used phenylacetic acids in a Cu(II)-catalyzed process, indicating their utility in complex organic reactions (Song et al., 2013).
Safety and Hazards
Future Directions
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . It is expected that many novel applications of trifluoromethoxylated compounds will be discovered in the future .
Mechanism of Action
Target of Action
It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . This suggests that it may interact with enzymes or receptors involved in blood clotting and inflammation, respectively.
Mode of Action
Its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors suggests that it may inhibit these enzymes, thereby preventing blood clot formation and reducing inflammation .
Biochemical Pathways
Given its potential role as an antithrombotic and lipoxygenase inhibitor, it may affect the coagulation cascade and arachidonic acid metabolism .
Result of Action
Its potential antithrombotic and anti-inflammatory effects suggest that it may prevent blood clot formation and reduce inflammation at the molecular and cellular levels .
properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLBBLZROQPTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380468 | |
Record name | 2-(Trifluoromethoxy)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)phenylacetic acid | |
CAS RN |
220239-67-8 | |
Record name | 2-(Trifluoromethoxy)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220239-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethoxy)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220239-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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